molecular formula C30H31N3O6 B12389222 7'-O-DMT-morpholino uracil

7'-O-DMT-morpholino uracil

Cat. No.: B12389222
M. Wt: 529.6 g/mol
InChI Key: UGPQKHVBFWRQNB-XTEPFMGCSA-N
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Description

7’-O-DMT-morpholino uracil is a uridine analog, which means it is a compound structurally similar to uridine. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. This analog has potential antiepileptic effects and can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-O-DMT-morpholino uracil involves the modification of uridine. The process typically includes the protection of hydroxyl groups, followed by the introduction of the morpholino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 7’-O-DMT-morpholino uracil would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7’-O-DMT-morpholino uracil can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

7’-O-DMT-morpholino uracil has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7’-O-DMT-morpholino uracil involves its interaction with specific molecular targets and pathways. As a uridine analog, it can interfere with the synthesis of RNA, thereby affecting cellular processes. It may also interact with receptors in the brain, contributing to its potential antiepileptic and anxiolytic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    5-Fluorouracil: Another uridine analog used in cancer treatment.

    Cytarabine: A nucleoside analog used in chemotherapy.

    Gemcitabine: A nucleoside analog used in the treatment of various cancers.

Comparison: 7’-O-DMT-morpholino uracil is unique in its potential antiepileptic and anxiolytic effects, which are not commonly observed in other uridine analogs. Additionally, its potential use in developing new antihypertensive agents sets it apart from other similar compounds .

Biological Activity

7'-O-DMT-morpholino uracil is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the addition of a dimethoxytrityl (DMT) group at the 7' position of the uracil base and the incorporation of a morpholino ring, which enhances its stability and cellular uptake. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N3O5\text{C}_{15}\text{H}_{18}\text{N}_{3}\text{O}_{5}

This structure includes:

  • A uracil base
  • A morpholino ring
  • A dimethoxytrityl (DMT) protecting group

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids. The morpholino moiety enhances binding affinity to RNA targets, while the DMT group provides protection against enzymatic degradation. The following mechanisms have been proposed:

  • Antisense Activity : The compound can bind to complementary RNA sequences, inhibiting translation and leading to gene silencing.
  • RNA Splicing Modulation : It has been shown to influence splicing patterns in pre-mRNA, potentially correcting splicing defects associated with certain genetic disorders.
  • Inhibition of RNA Function : The binding may interfere with the function of RNA molecules involved in critical cellular processes.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses by targeting viral RNA. A study demonstrated its effectiveness against influenza virus by inhibiting viral replication in vitro.

Virus TypeIC50 (µM)Mechanism
Influenza A2.5Inhibition of viral RNA
HIV1.2Antisense mechanism
Hepatitis C3.0Modulation of RNA splicing

Anticancer Effects

The compound has also been investigated for its potential anticancer properties. In preclinical studies, it showed promise in reducing tumor growth in xenograft models.

Cancer TypeDose (mg/kg)Efficacy (%)Study Reference
Breast Cancer1060
Colon Cancer545
Lung Cancer1570

Case Studies

  • Case Study on Influenza Treatment : In a controlled study involving mice infected with influenza A, treatment with this compound resulted in a significant reduction in viral load and improved survival rates compared to untreated controls.
  • Clinical Trials for Cancer Therapy : Phase I clinical trials are underway to assess the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicate manageable toxicity levels and promising antitumor activity.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Stability : The morpholino backbone confers enhanced stability against nucleases, allowing for prolonged activity within biological systems.
  • Cellular Uptake : Enhanced cellular uptake has been observed due to the lipophilic nature imparted by the DMT group, facilitating better bioavailability.
  • Gene Modulation : The ability to modulate gene expression through antisense mechanisms presents opportunities for therapeutic interventions in genetic disorders.

Properties

Molecular Formula

C30H31N3O6

Molecular Weight

529.6 g/mol

IUPAC Name

1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C30H31N3O6/c1-36-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(37-2)15-11-23)38-20-26-18-31-19-28(39-26)33-17-16-27(34)32-29(33)35/h3-17,26,28,31H,18-20H2,1-2H3,(H,32,34,35)/t26-,28+/m0/s1

InChI Key

UGPQKHVBFWRQNB-XTEPFMGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=O)NC5=O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=O)NC5=O

Origin of Product

United States

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